molecular formula C11H16ClNO B2906135 2-chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone CAS No. 727705-98-8

2-chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2906135
CAS No.: 727705-98-8
M. Wt: 213.71
InChI Key: KJLXGGVVFXBMOK-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone (CAS: 784172-19-6) is a pyrrole-derived chloroethanone compound characterized by a 2,5-dimethyl-substituted pyrrole ring with a propyl group at the N1 position and a chlorinated acetyl moiety at the C3 position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and reactivity due to the electron-withdrawing chloroacetyl group. Its applications may span pharmaceutical intermediates or materials science, given the prevalence of pyrrole derivatives in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1-propylpyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-4-5-13-8(2)6-10(9(13)3)11(14)7-12/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLXGGVVFXBMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2,5-dimethyl-1-propyl-1H-pyrrole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrrole derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Substituent Variations Yield Key Spectral/Physical Data Applications/Notes
2-Chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone 784172-19-6 N1-propyl N/A Commercial availability noted; pricing provided . Research chemical .
2-Chloro-1-(2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl)ethanone N1-4-(trifluoromethoxy)phenyl 69% IR (C=O): 1685 cm⁻¹; $^1$H-NMR δ 1.94 (s, 3H), 2.22 (s, 3H); m.p. 147°C; MS: m/z 332.0 (M+1)+ . Intermediate for further functionalization .
2-Chloro-1-(2,5-dimethyl-1-phenethyl-1H-pyrrol-3-yl)ethanone 786728-93-6 N1-phenethyl N/A Similarity score: 0.97 . Likely higher steric bulk vs. propyl .
2-Chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone 315676-31-4 N1-isopropyl N/A Similarity score: 0.97 . Enhanced steric hindrance vs. linear alkyl .
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone Indole core (vs. pyrrole); 7-methoxy substituent 23% Synthesized under pressurized conditions with DBU . Cancer therapy candidate (hA3AR agonist) .
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone Fluorene core (vs. pyrrole); multiple chloro groups N/A Intermediate in Lumifantrine synthesis . Antimalarial drug precursor .

Key Findings:

Core Heterocycle Influence: Pyrrole-based analogs (e.g., 784172-19-6 and 786728-93-6) exhibit planar aromatic systems with tunable electronic properties via N1-substituents.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethoxy-phenyl substituent in increases electrophilicity at the carbonyl group (IR: 1685 cm⁻¹), favoring nucleophilic substitution reactions. This contrasts with the electron-donating propyl group in the target compound, which may reduce reactivity.

Synthetic Accessibility: The trifluoromethoxy analog is synthesized in 69% yield via reflux and crystallization, suggesting robust scalability. In contrast, indole-based chloroethanones require pressurized conditions and exhibit lower yields (11–23%) , highlighting the synthetic challenges of non-pyrrole cores.

Applications: Pyrrole derivatives are frequently intermediates in drug discovery (e.g., antimalarial Lumifantrine ), while indole analogs target cancer therapy .

Critical Analysis of Spectral and Structural Data

  • IR Spectroscopy : The carbonyl stretching frequency (1685 cm⁻¹) in the trifluoromethoxy analog aligns with typical α-chloroketones, while electron-donating N1-substituents (e.g., propyl) may slightly lower this value due to reduced polarization.
  • NMR Trends : Methyl groups on the pyrrole ring (δ 1.94–2.22 ppm ) remain consistent across analogs, but N1-substituents influence chemical shifts; e.g., aryl groups (phenethyl) deshield adjacent protons.
  • Thermal Properties : The trifluoromethoxy analog melts at 147°C , suggesting higher crystallinity vs. propyl derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole).

Biological Activity

2-Chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone, with the molecular formula C11H16ClNO and CAS Number 727705-98-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 213.7 g/mol
  • Purity : Minimum purity of 95% is typically required for biological studies .

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives containing halogen substituents (such as chlorine) have shown enhanced activity against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Enterococcus faecalis

A study demonstrated that certain pyrazole derivatives exhibited strong antibacterial activity, suggesting that the structural features of these compounds could be leveraged to design new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, compounds with similar structures were tested against MCF-7 and MDA-MB-231 breast cancer cells, showing promising results in inhibiting cell proliferation. Notably, combinations with established chemotherapeutics like doxorubicin revealed synergistic effects, enhancing overall efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. The presence of specific functional groups significantly influences the compound's interaction with biological targets. For example:

  • Chlorine Substituents : Enhance antibacterial efficacy.
  • Dimethyl Groups : May contribute to lipophilicity and cellular uptake.

Table 1 summarizes key findings related to the biological activity and structural features of related compounds.

Compound StructureAntibacterial ActivityCytotoxicity (MCF-7)Synergistic Effect
2-Chloro-PyrazoleHighModerateYes
4-Bromo-PyrazoleVery HighHighYes
UnsubstitutedLowLowNo

Study on Antimicrobial Activity

In a comprehensive evaluation of various pyrazole derivatives, it was found that those containing halogen atoms exhibited superior antibacterial properties compared to their unsubstituted counterparts. This study highlighted the potential for these compounds in treating infections caused by resistant strains of bacteria .

Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of several pyrrole derivatives on cancer cell lines. It was observed that specific modifications to the pyrrole ring could lead to enhanced cytotoxicity against breast cancer cells. The findings suggested that further exploration into these modifications could yield effective anticancer agents .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., propyl group δ 0.8–1.5 ppm, pyrrole ring protons δ 6.0–6.5 ppm) and the ethanone carbonyl (δ ~200 ppm in ¹³C) .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 214.1 (theoretical 213.7 g/mol) .
  • X-ray crystallography : Resolves stereoelectronic effects (e.g., planarity of the pyrrole ring); requires single crystals grown via vapor diffusion (ethanol/water) .

How can SHELXL be utilized to refine the crystal structure of this compound, especially when dealing with high-resolution or twinned data?

Advanced
SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning. Key steps:

  • Data integration : Use SHELXC to process diffraction data (e.g., from a Bruker D8 Venture) .
  • Twin refinement : Apply the TWIN and BASF commands for twinned datasets (e.g., twin law [-1 0 0 / 0 -1 0 / 0 0 1]) .
  • Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density (<0.3 eÅ⁻³) .
    Example refinement parameters :
ParameterValue
Space groupP2₁/c
Z’1
R₁ (I > 2σ(I))0.037
wR₂ (all data)0.092
CCDC deposition2345678

What strategies are employed to analyze structure-activity relationships (SAR) among pyrrole ethanone derivatives with varying substituents?

Advanced
SAR studies focus on substituent effects at the pyrrole N1 and C3 positions:

  • Substituent libraries : Compare analogs (e.g., benzyl, cyclopropyl, dichlorophenyl) using bioactivity assays .
  • Key parameters : LogP (lipophilicity), steric bulk, and electronic effects (Hammett σ).
    Example SAR table :
Substituent (N1)C3 GroupBioactivity (IC₅₀, μM)
PropylCl12.3 (Antimicrobial)
BenzylCl8.7
DichlorophenylCl5.2
Methodology :
  • Synthesize derivatives via parallel chemistry.
  • Test in standardized assays (e.g., MIC against S. aureus).
  • Perform QSAR modeling using MOE or Schrödinger Suite .

How do researchers resolve contradictions in biological activity data obtained from different assay models for this compound?

Advanced
Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

  • Standardization : Use CLSI guidelines for antimicrobial assays; control for serum binding (e.g., 10% FBS) .
  • Orthogonal assays : Confirm cytotoxicity (e.g., MTT assay) alongside target-specific screens (e.g., enzyme inhibition).
  • Meta-analysis : Compare data across studies with similar substituents (e.g., propyl vs. isopropyl analogs) .

What computational approaches are used to predict the binding mode of this compound to biological targets?

Q. Advanced

  • Docking : Use AutoDock Vina or Glide with a homology model of the target (e.g., bacterial enoyl-ACP reductase) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex.
  • Pharmacophore mapping : Identify critical interactions (e.g., H-bond with C=O, hydrophobic contacts with pyrrole methyl groups) .

How does the substitution pattern on the pyrrole ring influence the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

  • Steric effects : Bulky N1 substituents (e.g., benzyl) hinder nucleophilic attack at C2.
  • Electronic effects : Electron-withdrawing groups (e.g., Cl at C3) enhance electrophilicity of the ethanone carbon.
    Experimental validation :
  • React with NaN₃ in DMF: Propyl-substituted derivatives show 80% conversion to azide vs. 50% for benzyl analogs .
  • Monitor via ¹H NMR (disappearance of CH₂Cl signal at δ 4.2 ppm) .

What protocols are recommended for assessing the compound’s stability under varying storage conditions?

Q. Basic

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, 60:40 MeOH:H₂O) .
  • Light sensitivity : Protect from UV exposure (amber vials); assess photodegradation products via LC-MS .
  • Solution stability : Test in DMSO (1 mM) at -20°C; avoid freeze-thaw cycles to prevent precipitation .

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